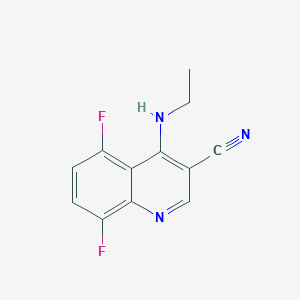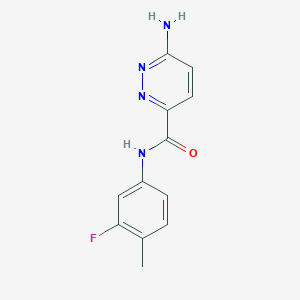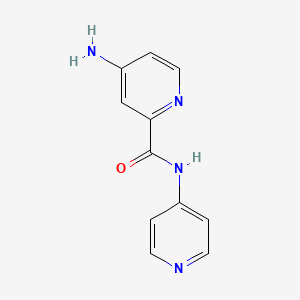![molecular formula C12H17N3O3 B7554875 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554875.png)
3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid, also known as CPP-115, is a molecule that has gained significant attention in scientific research due to its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. Inhibition of GABA-AT leads to an increase in GABA levels, which can have beneficial effects on neurological disorders such as epilepsy, anxiety, and addiction.
Mecanismo De Acción
The mechanism of action of 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid involves the inhibition of GABA-AT, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By increasing GABA levels, 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid can reduce neuronal excitability and have beneficial effects on neurological disorders.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels, 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid has been shown to have other biochemical and physiological effects. Studies have shown that 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid can increase the expression of GABA receptors in the brain, which may contribute to its anticonvulsant and anxiolytic effects. Additionally, 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid has been shown to have antioxidant properties and can reduce oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid is its selectivity for GABA-AT, which reduces the potential for off-target effects. Additionally, 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid has been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, one limitation of 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid is its potential for toxicity at high doses, which may limit its clinical use.
Direcciones Futuras
There are several potential future directions for research on 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid. One area of interest is its potential as a treatment for neurological disorders such as epilepsy, anxiety, and addiction. Additionally, further research is needed to better understand the mechanisms underlying the effects of 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid on GABA levels and neuronal excitability. Finally, there is potential for the development of new analogs of 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid with improved pharmacokinetic properties and reduced toxicity.
Métodos De Síntesis
The synthesis of 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid involves several steps, including the reaction of piperidine with 4-chloro-1H-pyrazole-5-carbonyl chloride to produce 1-(4-chloro-1H-pyrazol-5-yl)piperidine, which is then reacted with 3-bromopropionic acid to form 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid. The synthesis of 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid has been extensively studied in preclinical models for its potential therapeutic applications. Studies have shown that 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid has anticonvulsant effects in animal models of epilepsy and can reduce anxiety-like behavior in rodents. Additionally, 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid has been shown to reduce cocaine self-administration in rats, suggesting that it may have potential as a treatment for addiction.
Propiedades
IUPAC Name |
3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c16-11(17)2-1-9-3-5-15(6-4-9)12(18)10-7-13-14-8-10/h7-9H,1-6H2,(H,13,14)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRWFNQDAGSOAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)O)C(=O)C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid](/img/structure/B7554797.png)

![3-[1-[2-(2-Bicyclo[2.2.1]heptanyl)acetyl]piperidin-2-yl]propanoic acid](/img/structure/B7554803.png)
![3-[1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl]propanoic acid](/img/structure/B7554824.png)
![3-[1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554830.png)


![3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554846.png)

![3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554857.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(5-bromofuran-2-yl)prop-2-enoate](/img/structure/B7554867.png)
![3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554889.png)
![3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554893.png)